molecular formula C13H20N4O B2940571 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2097899-32-4

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2940571
CAS No.: 2097899-32-4
M. Wt: 248.33
InChI Key: YXZNJDSVVVGQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one (hereafter referred to as Compound A) features a unique heterocyclic scaffold combining an azetidine ring, a 4-cyclopropyl-substituted 1,2,3-triazole, and a branched ketone moiety (2,2-dimethylpropan-1-one). This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for triazole formation . The 2,2-dimethylpropan-1-one group may contribute to metabolic stability due to steric hindrance, a feature critical in drug design.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-13(2,3)12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-5-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZNJDSVVVGQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine core is synthesized via intramolecular nucleophilic substitution or cyclization of β-amino alcohols . A representative method involves:

  • Starting material : 3-amino-1-propanol derivatives.

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for dehydration .

  • Mechanism : Cyclization under thermal or acidic conditions to form the strained four-membered ring .

Example Reaction :

HO CH2 3 NH2POCl3,ΔAzetidine+HCl\text{HO CH}_2\text{ }_3\text{ NH}_2\xrightarrow{\text{POCl}_3,\Delta}\text{Azetidine}+\text{HCl}

Triazole Moiety Construction via CuAAC

The 4-cyclopropyl-1H-1,2,3-triazole group is introduced using click chemistry :

  • Reactants :

    • Alkyne : Ethynylcyclopropane.

    • Azide : Synthesized from sodium azide (NaN₃) and a cyclopropyl-containing alkyl halide .

  • Catalyst : Cu(I) species (e.g., CuSO₄ + sodium ascorbate) in aqueous or polar solvents .

  • Conditions : Room temperature, 12–24 hours.

Key Reaction :

HC C C3H5+N3 RCu I Triazole product\text{HC C C}_3\text{H}_5+\text{N}_3\text{ R}\xrightarrow{\text{Cu I }}\text{Triazole product}

Table 1 : CuAAC Reaction Parameters from Patent Literature

ParameterValue
CatalystCuSO₄ (5 mol%), Na ascorbate
Solventt-BuOH/H₂O (1:1)
Temperature25°C
Yield85–92%

Acylation with Pivaloyl Group

The azetidine nitrogen undergoes acylation with pivaloyl chloride (2,2-dimethylpropanoyl chloride):

  • Base : Triethylamine (TEA) or DMAP to scavenge HCl .

  • Solvent : Dichloromethane (DCM) or THF.

  • Conditions : 0°C to room temperature, 2–4 hours.

Reaction Scheme :

Azetidine NH+Cl C O C CH3 3TEATarget compound\text{Azetidine NH}+\text{Cl C O C CH}_3\text{ }_3\xrightarrow{\text{TEA}}\text{Target compound}

Table 2 : Acylation Conditions and Yields

ParameterValue
ReagentPivaloyl chloride (1.2 equiv)
BaseTEA (2.0 equiv)
SolventDCM
Yield78–85%

Stability and Reactivity Insights

  • Azetidine Ring : Prone to ring-opening under strong acids or bases due to ring strain . Stability is enhanced by electron-withdrawing groups (e.g., triazole) .

  • Triazole Moiety : Resists oxidation but participates in Huisgen cycloadditions if additional alkyne/azide groups are present .

  • Pivaloyl Group : Imparts steric bulk, reducing nucleophilic attack on the amide bond .

Key Findings from Patent Literature

  • WO2021219849A1 : Demonstrates azetidine functionalization via SNAr reactions, applicable for introducing substituents.

  • AU2021379781A1 : Validates CuAAC for cyclopropyl-triazole synthesis with >90% regioselectivity.

Reaction Optimization Notes

  • Triazole Regioselectivity : CuAAC exclusively forms 1,4-disubstituted triazoles .

  • Azetidine Protection : Boc or benzyl groups prevent undesired side reactions during synthesis .

Scientific Research Applications

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The triazole and azetidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Compound A is compared to three structurally related molecules (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Compound A Azetidine-triazole 4-Cyclopropyl, 2,2-dimethylpropan-1-one ~307.4* Under investigation
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-triazole 4-Cyclopropyl, ethyl ester 287.30 Ligand in coordination chemistry
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Phenyl-triazole-propenone 4-Fluoro, pyrrolidinyl, phenyl 407.43 Antifungal activity (inferred)
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one Azetidine-triazole 4-Aminomethyl, propan-1-one ~210.27* Intermediate in drug synthesis

*Calculated based on molecular formula.

Key Observations:
  • Azetidine vs. Pyridine/Phenyl Cores : Compound A’s azetidine ring offers a smaller, more rigid scaffold compared to pyridine (Compound ) or phenyl (Compound ) systems. This rigidity may enhance binding specificity in biological targets.
  • Triazole Substituents: The 4-cyclopropyl group in Compound A increases lipophilicity (logP ~2.8), contrasting with the polar aminomethyl group in Compound (logP ~1.2) and the aromatic phenyl in Compound .

Pharmacological and Physicochemical Properties

  • Solubility: Compound A’s cyclopropyl group and branched ketone likely reduce aqueous solubility compared to Compound (aminomethyl enhances polarity).
  • Synthetic Accessibility : All triazole-containing compounds leverage CuAAC chemistry , but Compound A’s azetidine synthesis requires additional ring-strain optimization.
  • Biological Activity : While Compound ’s 1,2,4-triazole and fluorophenyl groups are associated with antifungal properties, Compound A’s 1,2,3-triazole-azetidine scaffold is unexplored in published bioactivity studies.

Implications of Structural Similarity

As noted in , structural similarity guides predictions of biological activity . However, the cyclopropyl group’s hydrophobicity may limit solubility, a trade-off absent in more polar analogs like Compound .

Biological Activity

The compound 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a triazole ring, which is known for its biological significance in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action:

  • Inhibition of VHL (Von Hippel-Lindau) Pathway: Some derivatives related to this compound have been shown to inhibit the VHL pathway, which plays a critical role in tumorigenesis. This inhibition can lead to increased levels of hypoxia-inducible factors (HIFs), promoting apoptosis in cancer cells .

Inhibitory Effects on Enzymes

The compound has also been studied for its effects on various enzymes associated with inflammatory responses and cancer progression.

Enzyme Effect Reference
COX-2Inhibition
Protein KinaseInhibition

The inhibition of COX-2 is particularly noteworthy as it is often associated with inflammation and cancer.

Study 1: Antitumor Activity

A study conducted on a series of triazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability in both breast and lung cancer models.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics typical of small molecules with similar structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.